molecular formula C18H20N4O3 B2354942 N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide CAS No. 1448045-46-2

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2354942
CAS No.: 1448045-46-2
M. Wt: 340.383
InChI Key: RFRANBZLCFLTJQ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, as well as a benzodioxole moiety attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidinyl group. The benzodioxole moiety is then attached through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide
  • N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
  • N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

Uniqueness

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a pyrimidine ring with a benzodioxole moiety and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-16(12(2)20-18(19-11)22-7-3-4-8-22)21-17(23)13-5-6-14-15(9-13)25-10-24-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRANBZLCFLTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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